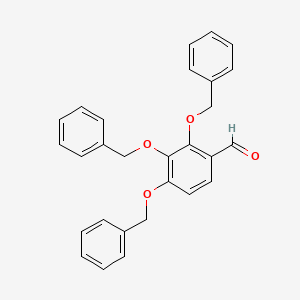

2,3,4-Tribenzyloxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2,3,4-tris(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C28H24O4/c29-18-25-16-17-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |

InChI Key |

JKIQPWKJTFHYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Tribenzyloxybenzaldehyde

Established Synthetic Routes

Established methods for synthesizing 2,3,4-Tribenzyloxybenzaldehyde predominantly rely on the direct benzylation of a readily available starting material.

Benzylation of Polyhydroxybenzaldehyde Precursors

The most common and direct route to this compound involves the benzylation of 2,3,4-trihydroxybenzaldehyde (B138039). bath.ac.uknih.gov In this reaction, the three hydroxyl (-OH) groups on the aromatic ring of the precursor are converted to benzyloxy groups (-OCH₂Ph) through a Williamson ether synthesis. This transformation is typically achieved by reacting 2,3,4-trihydroxybenzaldehyde with a benzylating agent, such as benzyl (B1604629) bromide (BnBr), in the presence of a base. bath.ac.uknih.gov The base deprotonates the phenolic hydroxyl groups, forming phenoxide ions that then act as nucleophiles, attacking the benzyl bromide to form the desired ether linkages. The synthesis of the precursor, 2,3,4-trihydroxybenzaldehyde, can be accomplished from pyrogallol. chemicalbook.comsciforum.net

The general reaction is as follows: C₇H₆O₄ (2,3,4-trihydroxybenzaldehyde) + 3 C₇H₇Br (Benzyl Bromide) + Base → C₂₈H₂₄O₄ (this compound)

Optimization of Reaction Conditions and Yields

The efficiency and yield of the benzylation reaction are highly dependent on the chosen reaction conditions, including the base, solvent, temperature, and reaction time. Researchers have optimized these parameters to maximize the output of this compound.

One highly effective method involves using cesium carbonate (Cs₂CO₃) as the base and dry dimethylformamide (DMF) as the solvent. bath.ac.uk In a specific procedure, 2,3,4-trihydroxybenzaldehyde was treated with 5 equivalents each of cesium carbonate and benzyl bromide in dry DMF. bath.ac.uk The mixture was stirred at 80 °C for 21 hours, resulting in a high yield of 91% after purification. bath.ac.uk The use of a strong, yet non-nucleophilic, base like cesium carbonate facilitates the complete deprotonation of all three hydroxyl groups, driving the reaction towards completion. bath.ac.uk

Alternative conditions have also been explored, such as using sodium bicarbonate (NaHCO₃) and benzyl bromide in acetonitrile (B52724) (MeCN), which is noted in syntheses requiring selective benzylation. nih.gov The choice of conditions can be tailored based on the desired selectivity and scale of the reaction.

Table 1: Comparison of Optimized Reaction Conditions for Benzylation

| Precursor | Base | Benzylating Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,4-Trihydroxybenzaldehyde | Cesium Carbonate | Benzyl Bromide | DMF | 80 °C | 21 h | 91% | bath.ac.uk |

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Approaches

Beyond established protocols, advanced synthetic methods aim to improve reaction efficiency, reduce waste, and provide milder reaction conditions.

Catalytic Synthesis Protocols

The use of catalysts represents a significant advancement in the synthesis of benzylated phenolic aldehydes. Phase-transfer catalysis is a notable approach that can accelerate benzylation reactions. researchgate.net In this methodology, a catalyst such as tetra-n-butylammonium iodide (TBAI) is added to the reaction mixture. researchgate.net

The TBAI facilitates the transfer of the anionic phenoxide from an aqueous or solid phase to the organic phase where the benzylating agent resides, thereby increasing the reaction rate. researchgate.net During the reaction, the base (e.g., potassium carbonate) and TBAI create a highly basic medium that promotes the deprotonation of the hydroxyl groups. researchgate.net This catalytic approach can lead to higher yields in shorter reaction times and often under milder conditions compared to non-catalytic methods. While not specifically detailed for this compound in the cited literature, the application of TBAI as a catalyst for the benzylation of other phenolic aldehydes, such as o-vanillin, demonstrates the potential of this advanced protocol. researchgate.net

Chemical Reactivity and Transformation Pathways of 2,3,4 Tribenzyloxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. This fundamental property governs the majority of its reactions.

Nucleophilic addition is the most common reaction pathway for aldehydes. openstax.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.orgnih.gov This intermediate can then be protonated to yield an alcohol or undergo further reactions. openstax.org

In the presence of water, 2,3,4-Tribenzyloxybenzaldehyde can reversibly form a geminal diol, also known as a hydrate. This reaction involves the nucleophilic addition of water to the carbonyl group. However, for most aromatic aldehydes, the equilibrium lies in favor of the aldehyde form.

A more stable addition product is formed with hydrogen cyanide (HCN), resulting in a cyanohydrin. This reaction typically requires a basic catalyst to generate the cyanide ion (CN⁻), which acts as a potent nucleophile. openstax.orglibretexts.orgpressbooks.pub The cyanide ion attacks the carbonyl carbon of this compound, forming a tetrahedral cyanoalkoxide intermediate, which is then protonated by undissociated HCN to yield 2-hydroxy-2-(2,3,4-tribenzyloxyphenyl)acetonitrile. libretexts.orgpressbooks.pub This reaction is a useful method for carbon chain extension. libretexts.orgpressbooks.pub

Table 1: Cyanohydrin Formation

| Reactant | Reagent | Product |

|---|

This compound readily reacts with primary amines to form imines, also known as Schiff bases. nih.govresearchgate.net This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comlibretexts.org The reaction is reversible, and the pH must be carefully controlled to ensure the amine is nucleophilic enough while also facilitating the dehydration step. libretexts.org For example, the reaction of 2,3,4-trihydroxybenzaldehyde (B138039), a related compound, with 4-aminobenzoic acid has been used to synthesize a Schiff base. researchgate.net A similar reaction would be expected with this compound.

Table 2: Imine (Schiff Base) Formation

| Reactant | Amine | Product |

|---|

The aldehyde group of this compound can be protected by converting it into an acetal. This is achieved by reacting the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed. libretexts.org Cyclic acetals can also be formed using a diol, such as ethylene (B1197577) glycol. libretexts.org

Similarly, reaction with thiols (R-SH) under acid catalysis yields thioacetals. organic-chemistry.org Thioacetals are important synthetic intermediates. For instance, various carbonyl compounds can be converted to their corresponding thioacetals with high yields using catalysts like hafnium trifluoromethanesulfonate. organic-chemistry.org

Table 3: Acetal and Thioacetal Formation

| Reaction | Reagent | Product |

|---|---|---|

| Acetal Formation | 2 eq. R'OH, H⁺ | 1-(Diethoxymethyl)-2,3,4-tris(benzyloxy)benzene |

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. libretexts.orgleah4sci.com This reaction is a versatile method for forming new carbon-carbon bonds. leah4sci.com The R-group from the Grignard reagent becomes attached to the former carbonyl carbon.

Table 4: Grignard Addition

| Reactant | Grignard Reagent | Product |

|---|

The aldehyde group of this compound can be readily oxidized to a carboxylic acid functional group. This is a common transformation for aldehydes, which are more susceptible to oxidation than ketones due to the presence of a hydrogen atom on the carbonyl carbon. libretexts.org A variety of oxidizing agents can be employed for this purpose.

Common reagents for oxidizing aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution (H₂Cr₂O₇) or Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.orglibretexts.org The reaction with potassium dichromate involves heating the aldehyde with an excess of the oxidizing agent. libretexts.org The successful oxidation of this compound would yield 2,3,4-tribenzyloxybenzoic acid.

Table 5: Oxidation to Carboxylic Acid

| Reactant | Oxidizing Agent | Product |

|---|

Oxidation Reactions

Conversion to Carboxylic Acids

The oxidation of an aldehyde to a carboxylic acid is a common transformation in organic synthesis. For this compound, this conversion to 2,3,4-tribenzyloxybenzoic acid can be achieved using various oxidizing agents. A notable method involves the use of potassium dichromate (K₂Cr₂O₇) in the presence of a phase transfer catalyst. This process highlights the robustness of the benzyl (B1604629) ether protecting groups under these oxidative conditions.

| Reactant | Reagents | Product | Yield |

| This compound | 1. K₂Cr₂O₇, Phase Transfer Catalyst | 2,3,4-Tribenzyloxybenzoic acid | High |

Formate (B1220265) Ester Formation

The formation of formate esters from alcohols can be achieved through an oxidative coupling with formaldehyde. nih.gov While direct formate ester formation from an aldehyde like this compound is not the typical pathway, it's conceptually related to the oxidation of the corresponding alcohol. Generally, formate esters are synthesized by reacting an alcohol with formic acid or its derivatives. nih.gov An indirect two-step approach to a formate ester from this compound would first involve its reduction to 2,3,4-tribenzyloxybenzyl alcohol, which could then be esterified.

| Reactant | Reagents | Product |

| 2,3,4-Tribenzyloxybenzyl Alcohol | Formic Acid or derivative | 2,3,4-Tribenzyloxybenzyl formate |

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 2,3,4-tribenzyloxybenzyl alcohol. This transformation is commonly carried out using mild reducing agents to avoid the cleavage of the benzyl ether protecting groups. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is an effective reagent for this purpose, offering high yields and clean conversion. ijcea.orggoogle.com This reduction is a key step in modifying the functional group for further synthetic manipulations. youtube.comyoutube.com

| Reactant | Reagents | Product | Yield |

| This compound | NaBH₄, Methanol | 2,3,4-Tribenzyloxybenzyl alcohol | High |

Condensation Reactions

Condensation reactions are crucial for carbon-carbon bond formation, allowing for the construction of more complex molecular skeletons from simpler precursors.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base, such as an amine. wikipedia.orgsigmaaldrich.com This reaction, when applied to this compound, involves the nucleophilic addition of the active methylene compound to the aldehyde's carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comyoutube.com The use of a mild base is critical to prevent the self-condensation of the aldehyde. wikipedia.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst (Weak Base) | Product Type |

| This compound | e.g., Diethyl malonate, Malonic acid, Cyanoacetic acid | e.g., Piperidine, Pyridine | α,β-unsaturated compound |

The aldol reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. sigmaaldrich.comlibretexts.org When this compound participates in a crossed aldol reaction, it acts as the electrophilic partner as it cannot form an enolate itself due to the absence of α-hydrogens. It reacts with an enolizable aldehyde or ketone in the presence of a base. The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated upon heating to form a conjugated enone, in what is then termed an aldol condensation. masterorganicchemistry.compressbooks.pub The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen, like this compound. libretexts.org

| Reactant 1 (Electrophile) | Reactant 2 (Enolizable Carbonyl) | Catalyst (Base) | Initial Product | Final Product (after dehydration) |

| This compound | e.g., Acetone, Acetaldehyde | e.g., NaOH, KOH | β-hydroxy aldehyde/ketone | α,β-unsaturated aldehyde/ketone (conjugated enone) |

Wittig Reactionsmasterorganicchemistry.com

The Wittig reaction stands as a cornerstone of alkene synthesis, enabling the conversion of carbonyl compounds, such as this compound, into alkenes with a high degree of control over the location of the new double bond. libretexts.orgpressbooks.pub This reaction involves the interaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.orgpressbooks.pub The general mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. libretexts.orgorganic-chemistry.orgudel.edu This intermediate subsequently collapses to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, the formation of which is a major driving force for the reaction. pressbooks.pubudel.edu

The reaction is prized for its functional group tolerance and the mild conditions under which it can often be performed. fu-berlin.de For this compound, the Wittig reaction provides a direct route to various substituted stilbene (B7821643) derivatives, which are of interest in materials science and medicinal chemistry. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the substituents on the ylide. Stabilized ylides, which contain electron-withdrawing groups, generally favor the formation of (E)-alkenes, while non-stabilized ylides (with alkyl or aryl groups) predominantly yield (Z)-alkenes. organic-chemistry.org

| Ylide/Phosphonium Salt | Base | Solvent | Product | Typical Stereochemistry |

|---|---|---|---|---|

| Benzyltriphenylphosphonium chloride | Sodium methoxide | Methanol | 2,3,4-Tribenzyloxystilbene | Mixture of E/Z isomers fu-berlin.de |

| (Carbethoxymethyl)triphenylphosphonium bromide | Sodium hydride | Tetrahydrofuran (THF) | Ethyl 3-(2,3,4-tribenzyloxyphenyl)acrylate | Predominantly (E)-isomer (stabilized ylide) organic-chemistry.org |

Prins Reaction with Alkeneswikipedia.org

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene or alkyne. wikipedia.orgchemeurope.com The reaction of this compound with an alkene, initiated by a protic or Lewis acid, begins with the protonation of the carbonyl oxygen. chemeurope.comnrochemistry.com This activation generates a highly electrophilic oxocarbenium ion, which is then attacked by the nucleophilic π-bond of the alkene. wikipedia.orgnrochemistry.com The resulting carbocationic intermediate can then undergo several pathways depending on the reaction conditions and the nucleophiles present. wikipedia.orgchemeurope.com

Possible outcomes include:

Capture by a nucleophile: If a nucleophile like water is present, it can attack the carbocation to form a 1,3-diol after workup. wikipedia.org

Elimination: The intermediate can lose a proton to form an allylic alcohol. wikipedia.org

Cyclization: In intramolecular versions or with an excess of the aldehyde, the reaction can lead to the formation of cyclic ethers, such as tetrahydropyrans or dioxanes. wikipedia.orgnih.govnih.gov

The choice of acid catalyst is crucial and can range from strong protic acids like sulfuric acid to various Lewis acids such as tin(IV) chloride, iron(III) chloride, or indium(III) triflate, which can influence the selectivity and outcome of the reaction. nrochemistry.comnih.govnih.gov The Prins reaction serves as a powerful tool for constructing complex oxygen-containing heterocyclic frameworks. nih.govnih.gov

| Alkene Reactant | Catalyst | Conditions | Potential Product Class |

|---|---|---|---|

| Styrene | H₂SO₄, H₂O | Aqueous acidic medium | 1,3-Diol wikipedia.org |

| Isobutylene | BF₃·OEt₂ | Anhydrous, low temperature | Allylic Alcohol wikipedia.org |

| Homoallylic alcohol | In(OTf)₃ | Anhydrous CH₂Cl₂ | Substituted Tetrahydropyran nih.gov |

Transformations Involving Benzyloxy Protecting Groups

Deprotection Strategies for Hydroxyl Groups (e.g., Catalytic Hydrogenation)nih.govnih.gov

The three benzyloxy groups on the aromatic ring of this compound serve as protecting groups for the corresponding hydroxyl functionalities. Their removal to unmask the free phenols (yielding 2,3,4-trihydroxybenzaldehyde) is a critical step in many synthetic sequences.

The most common and mild method for cleaving benzyl ethers is catalytic hydrogenation . youtube.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The reaction, known as hydrogenolysis, cleaves the benzyl C-O bond, liberating the free alcohol (or phenol) and toluene (B28343) as a byproduct. youtube.com This method is highly efficient and clean, with the catalyst being easily removed by filtration and the byproduct being volatile. youtube.com

Alternative methods for debenzylation exist for substrates that may be sensitive to hydrogenation conditions (e.g., those containing other reducible functional groups like alkenes or alkynes).

Strong Acids: Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers, often with high selectivity. organic-chemistry.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, which are more electron-rich. researchgate.netorganic-chemistry.orgnih.gov Visible-light-mediated protocols using DDQ have also been developed. researchgate.net

| Method | Reagents | Typical Conditions | Byproduct |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethyl Acetate, rt, 1 atm youtube.com | Toluene youtube.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, -78 °C to rt organic-chemistry.org | Benzyl chloride derivatives |

| Oxidative Cleavage | DDQ | MeCN/H₂O, photoirradiation organic-chemistry.org | Benzaldehyde (B42025) |

Stability under Various Reaction Conditionsyoutube.com

The utility of benzyl ethers as protecting groups stems from their general stability under a wide range of reaction conditions, allowing for chemical modifications elsewhere in the molecule. The benzyloxy groups of this compound are robust and can withstand many non-reductive and non-strongly acidic environments.

Basic Conditions: They are stable to strong bases like sodium hydroxide (B78521) and alkoxides, which are often used in reactions such as saponification or the preparation of Wittig ylides.

Organometallic Reagents: They are generally unreactive towards organolithium and Grignard reagents.

Most Oxidizing Agents: They are resistant to many common oxidizing agents used for alcohol-to-aldehyde/ketone transformations (e.g., PCC, PDC, Swern, Dess-Martin).

Most Reducing Agents: They are stable to hydride-based reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

However, their stability is compromised under conditions used for their removal, namely catalytic hydrogenation and treatment with strong Lewis acids. youtube.comorganic-chemistry.org This predictable reactivity allows for their selective cleavage in the presence of other protecting groups that are sensitive to different conditions (e.g., silyl (B83357) ethers, which are labile to fluoride (B91410) ions or acid).

Catalytic Transformations Involving the Compound

Metal-Catalyzed Enantioconvergent Transformationsyoutube.com

Enantioconvergent catalysis is a powerful strategy that converts a racemic mixture of a starting material into a single, enantioenriched product, theoretically achieving up to 100% yield and 100% enantiomeric excess. nih.govnih.govresearchgate.net This approach is a significant advancement over classical kinetic resolutions, which have a maximum theoretical yield of 50%. chemrxiv.org These transformations typically involve a chiral catalyst that can process both enantiomers of a racemic starting material, or a prochiral intermediate derived from it, to form predominantly one product enantiomer. nih.govnih.gov

While specific examples detailing the direct use of this compound in a metal-catalyzed enantioconvergent reaction are not prominently featured in general literature, its structure lends itself to such possibilities. For instance, the aldehyde could be transformed into a racemic secondary alcohol via Grignard addition. This racemic alcohol could then potentially undergo an enantioconvergent process, such as a metal-catalyzed amination via a hydrogen autotransfer mechanism. nih.govresearchgate.net

Alternatively, the aldehyde could react to form a racemic electrophile, such as a racemic α-bromo ester. This electrophile could then participate in an enantioconvergent cross-coupling reaction, often catalyzed by nickel complexes with chiral ligands, to form a C-C bond with high enantioselectivity. nih.gov In these reactions, a prochiral radical intermediate is often generated, which then combines with the chiral metal complex to control the stereochemical outcome. nih.govresearchgate.net The development of such catalytic systems has greatly expanded the toolkit for asymmetric synthesis. nih.govresearchgate.net

Advancements in Chemical Synthesis: Cobalt(III)-Catalyzed Multicomponent Reactions of this compound

While the field of organometallic chemistry has seen significant progress in the development of cobalt(III)-catalyzed multicomponent reactions for the efficient construction of complex molecular architectures, specific research detailing the use of this compound in these transformations is not extensively documented in publicly available scientific literature.

Cobalt-catalyzed reactions are recognized for their cost-effectiveness and unique reactivity in facilitating C-H bond activation and functionalization. These methods often allow for the synthesis of heterocyclic compounds, such as isoquinolines, and other valuable scaffolds from readily available starting materials. Multicomponent reactions, in particular, are prized for their high atom economy and step efficiency, as they enable the formation of multiple chemical bonds in a single synthetic operation.

The general applicability of cobalt(III) catalysts to a wide array of aldehydes is a recurring theme in the existing body of research. These catalysts have been successfully employed in reactions involving various substituted aromatic aldehydes. This suggests the potential for this compound to be a viable substrate in such transformations. The bulky benzyloxy groups at the 2, 3, and 4 positions of the benzaldehyde could influence the reactivity and stereoselectivity of the reaction, a common consideration in the design of synthetic routes.

Despite the broad scope of cobalt(III)-catalyzed multicomponent reactions, detailed studies, including specific reaction conditions, yields, and characterization data for products derived from this compound, are not readily found. Further investigation and dedicated research would be necessary to fully explore and report on the chemical reactivity and transformation pathways of this particular compound under these catalytic conditions.

Precursor in Complex Aromatic Compound Synthesis

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of highly functionalized aromatic compounds. The benzyloxy groups serve as effective protecting groups for the hydroxyl moieties, which can be selectively deprotected under specific conditions to yield polyhydroxy-substituted benzene (B151609) derivatives.

Synthesis of Polyhydroxy-Substituted Benzene Derivatives

The synthesis of polyhydroxy-substituted benzene derivatives is a significant area of organic chemistry, as these compounds are often key components of biologically active molecules and advanced materials. pressbooks.pub this compound serves as a valuable precursor in this context. For instance, it can be derived from 2,3,4-trihydroxybenzaldehyde, which is then benzylated to afford this compound. bath.ac.uk This protected aldehyde can then undergo oxidation to a formate ester, followed by hydrolysis to yield 2,3,4-tribenzyloxyphenol. bath.ac.uk Subsequent debenzylation furnishes the desired polyhydroxy-substituted benzene derivative. This strategic use of benzyl protecting groups allows for controlled manipulation of the aromatic ring and the introduction of various substituents.

| Starting Material | Key Transformation | Product |

| 2,3,4-Trihydroxybenzaldehyde | Benzylation | This compound |

| This compound | Oxidation and Hydrolysis | 2,3,4-Tribenzyloxyphenol |

| 2,3,4-Tribenzyloxyphenol | Debenzylation | Polyhydroxy-substituted benzene |

Construction of Benzene Polyphosphates

Benzene polyphosphates are recognized as important tools in the study of cell signaling pathways, acting as mimics of inositol (B14025) polyphosphates. nih.govresearchgate.net The synthesis of these complex molecules often relies on precursors with strategically placed hydroxyl groups that can be phosphorylated. This compound has been utilized in the synthesis of specific benzene polyphosphate derivatives. bath.ac.uknih.gov For example, after conversion to the corresponding phenol, the hydroxyl groups, unmasked from their benzyl ethers, can be phosphitylated and then oxidized to the desired phosphate (B84403) esters. nih.gov This approach has been instrumental in creating a library of benzene polyphosphates for biological evaluation, leading to the discovery of potent inhibitors of enzymes like inositol 1,4,5-trisphosphate 5-phosphatase. nih.govnih.gov

Building Block for Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound provides a valuable scaffold for the construction of various heterocyclic ring systems, particularly those containing oxygen and nitrogen atoms.

Application in Dihydrobenzobath.ac.uknih.govoxazine Synthesis

Dihydrobenzo bath.ac.uknih.govoxazines are a class of heterocyclic compounds with a range of biological activities. organic-chemistry.org The synthesis of these structures can involve the condensation of an o-aminophenol with a suitable carbonyl compound. While direct use of this compound in this specific synthesis is not extensively documented in the provided context, its structural motifs are relevant. The underlying 2,3,4-trihydroxybenzaldehyde can be a precursor to the necessary aminophenol derivative through functional group interconversion. The general synthetic strategies for dihydrobenzo bath.ac.uknih.govoxazines often involve cyclization reactions of appropriately substituted precursors. organic-chemistry.orgnih.gov

Utility in Tetrahydroisoquinoline Scaffolds

Tetrahydroisoquinolines (THIQs) are a prominent class of alkaloids and privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological properties. nih.govnuph.edu.uarsc.org The synthesis of THIQ derivatives often involves the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone. This compound can serve as the aldehyde component in such reactions, leading to the formation of THIQs with a highly functionalized aromatic ring. The resulting benzyloxy-substituted THIQs can then be deprotected to yield polyhydroxylated analogs, which are of significant interest for biological evaluation. nih.govresearchgate.net This approach allows for the generation of a diverse library of THIQ derivatives for structure-activity relationship studies. nih.gov

| Heterocyclic System | Key Synthetic Strategy | Role of this compound |

| Dihydrobenzo bath.ac.uknih.govoxazine | Cyclization of substituted precursors | Precursor to functionalized aminophenols |

| Tetrahydroisoquinoline | Pictet-Spengler reaction | Aldehyde component |

Intermediate in Natural Product Analog Synthesis

Natural products and their analogs are a rich source of inspiration for the development of new therapeutic agents. nih.govmdpi.comnih.govresearchgate.netemory.edu The structural complexity and biological activity of many natural products often necessitate the use of versatile and highly functionalized building blocks in their synthesis. This compound, with its protected polyhydroxy-substituted aromatic ring, is a valuable intermediate for the synthesis of analogs of various natural products.

The presence of the three benzyloxy groups allows for the selective modification of other parts of the molecule while the phenolic hydroxyls remain protected. After the core structure of the natural product analog is assembled, the benzyl groups can be removed under mild conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl groups. This final deprotection step is often crucial for the biological activity of the target molecule. The use of this compound as an intermediate provides a strategic advantage in the total synthesis and structural modification of complex natural products, facilitating the exploration of structure-activity relationships and the development of new drug candidates. nih.govemory.edu

Preparation of Protected Chalcone (B49325) Systems

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core structure, are a significant class of compounds in medicinal chemistry and are also precursors for the synthesis of flavonoids. propulsiontechjournal.com The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone (B1666503). wikipedia.orgsioc-journal.cn

In the synthesis of polyhydroxychalcones, the phenolic hydroxyl groups of the starting materials are typically protected to prevent unwanted side reactions under the basic conditions of the condensation. The benzyl group is an effective choice for this purpose. worldresearchersassociations.comorganic-chemistry.org this compound serves as the protected benzaldehyde component in this reaction.

While specific literature detailing the Claisen-Schmidt condensation of this compound with an acetophenone derivative is not extensively documented, the reaction can be exemplified by the well-established synthesis of analogous benzyl-protected chalcones. For instance, the condensation of 3,4,5-tribenzyloxybenzaldehyde (B189138) with a suitably protected acetophenone, such as 4'-benzyloxy-2'-hydroxyacetophenone, proceeds in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to yield the corresponding fully protected chalcone. worldresearchersassociations.com

The general reaction scheme for the preparation of a protected chalcone using this compound would involve its reaction with a protected acetophenone derivative. The reaction conditions can be adapted from similar syntheses.

Table 1: Illustrative Claisen-Schmidt Condensation for Protected Chalcone Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Reference |

| This compound | Protected Acetophenone | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | Dimethylformamide (DMF) or Ethanol | Benzyl-protected Chalcone | worldresearchersassociations.comnih.gov |

The use of this compound ensures that the resulting chalcone possesses benzyl-protected hydroxyl groups at the 2, 3, and 4-positions of one of the aromatic rings. This protected chalcone can then be carried forward for further synthetic transformations, with the benzyl groups being removed at a later stage to yield the final polyhydroxylated chalcone.

Contributions to Benzyl-Protected Phenolic Structures

The primary contribution of this compound to the synthesis of benzyl-protected phenolic structures lies in its own preparation, which furnishes a key building block with strategically masked hydroxyl groups. The synthesis of this compound starts from 2,3,4-trihydroxybenzaldehyde. The three phenolic hydroxyl groups are protected as benzyl ethers in a single step.

This protection is typically achieved through a Williamson ether synthesis, where the phenolic protons are deprotonated by a base, and the resulting phenoxides react with benzyl bromide. The use of a suitable base and solvent system is critical for achieving a high yield.

Table 2: Synthesis of this compound

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| 2,3,4-Trihydroxybenzaldehyde | Benzyl bromide, Cesium carbonate | Dimethylformamide (DMF) | 80 °C, 21 hours | 91% | bath.ac.uk |

Once synthesized, this compound is a stable, crystalline solid that can be used in a variety of subsequent reactions without the interference of the acidic phenolic protons. bath.ac.uk For example, the aldehyde functional group can be selectively reduced to an alcohol or oxidized to a carboxylic acid.

Furthermore, the benzyl protecting groups can be removed when desired through catalytic hydrogenation. This process, often employing a palladium catalyst (e.g., palladium hydroxide on carbon), regenerates the free hydroxyl groups. bath.ac.uk The ability to protect the hydroxyl groups as benzyl ethers and then deprotect them under mild conditions makes this compound a valuable intermediate for the synthesis of complex phenolic compounds. For instance, it has been used in the synthesis of 1,2,3,4-tetrahydroxybenzene, a key structural motif in some biologically active molecules. bath.ac.uk

Conclusion

Advanced Spectroscopic Methods for Structural Elucidation of 2,3,4 Tribenzyloxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional and two-dimensional NMR experiments are instrumental in the structural analysis of 2,3,4-Tribenzyloxybenzaldehyde.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of protons and carbons within a molecule. researchgate.net

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on the benzaldehyde (B42025) ring, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the aromatic protons of the benzyl groups. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons on the main ring would appear as a set of coupled signals, with their specific shifts influenced by the positions of the benzyloxy substituents. The methylene protons of the three benzyloxy groups would likely appear as singlets or complex multiplets in the range of 4.5-5.5 ppm. The numerous aromatic protons of the benzyl groups would generate a complex series of signals in the aromatic region (typically 7.0-7.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in Key signals would include the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), the carbons of the central aromatic ring, the methylene carbons of the benzyl groups (around 70-80 ppm), and the carbons of the benzylic aromatic rings. mdpi.com The chemical shifts of the aromatic carbons are sensitive to the substitution pattern, allowing for the differentiation of the C1-C6 carbons of the benzaldehyde core. researchgate.netbhu.ac.in The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, although the latter is absent in the parent compound. bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions. Data for specific derivatives would show variations based on their unique structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | - |

| Aldehydic Carbon (-CHO) | - | 190 - 200 |

| Aromatic Protons (Benzaldehyde Ring) | 6.8 - 7.8 | - |

| Aromatic Carbons (Benzaldehyde Ring) | - | 110 - 160 |

| Methylene Protons (-OCH₂Ph) | 4.8 - 5.3 | - |

| Methylene Carbons (-OCH₂Ph) | - | 70 - 80 |

| Aromatic Protons (Benzyl Rings) | 7.2 - 7.5 | - |

| Aromatic Carbons (Benzyl Rings) | - | 127 - 138 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular puzzle. researchgate.netemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of this compound, COSY would be crucial in establishing the connectivity between adjacent aromatic protons on the benzaldehyde ring and within the benzyl groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is an essential tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. emerypharma.com For instance, the signal for a specific aromatic proton can be directly linked to its attached carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, HMBC correlations would be expected between the aldehydic proton and the C1 and C2 carbons of the benzaldehyde ring, and between the methylene protons and the carbons of the benzyl groups and the central aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. princeton.edu This is invaluable for determining the three-dimensional structure and stereochemistry of derivatives. For instance, NOESY could show correlations between the methylene protons of the benzyl groups and the aromatic protons on the main ring, providing information about the conformation of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The IR spectrum of this compound and its derivatives would display characteristic absorption bands. libretexts.org

A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. libretexts.orgmsu.edu The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgvscht.cz The C-O stretching of the ether linkages (benzyloxy groups) would typically appear as strong bands in the 1000-1300 cm⁻¹ range. msu.edu

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. libretexts.orgsavemyexams.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. researchgate.netarkat-usa.org

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. arkat-usa.orgacdlabs.com Common fragmentation pathways for this compound would likely involve the cleavage of the benzyl groups. The loss of a benzyl radical (C₇H₇•) would result in a significant fragment ion. Another characteristic fragment would be the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a very stable carbocation and a common feature in the mass spectra of compounds containing benzyl groups. Subsequent losses of benzyloxy groups and other rearrangements would lead to a series of fragment ions that can be used to deduce the substitution pattern on the benzaldehyde ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 424 | [M]⁺ (C₂₈H₂₄O₄)⁺ | Molecular Ion |

| 333 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 107 | [C₇H₇O]⁺ | Hydroxy-tropylium ion or similar fragment |

| 91 | [C₇H₇]⁺ | Tropylium cation (characteristic of benzyl groups) |

X-ray Crystallography for Absolute Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. springernature.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule with high accuracy. nih.goved.ac.uk

The ability of X-ray crystallography to determine the absolute configuration of chiral molecules is particularly important for derivatives that possess stereogenic centers. researchgate.netchem-soc.si By analyzing the anomalous dispersion of X-rays, the absolute stereochemistry can be established, which is crucial for understanding the biological activity of chiral compounds. ed.ac.ukresearchgate.net

Strategic Combination of Spectroscopic Techniques for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural assignment of this compound and its derivatives is best achieved through their strategic combination. researchgate.netarkat-usa.org

The process typically begins with IR and MS to identify functional groups and determine the molecular formula. researchgate.netarkat-usa.org Subsequently, 1D and 2D NMR experiments are employed to establish the complete carbon-hydrogen framework and relative stereochemistry. mdpi.com Finally, if a suitable crystal can be obtained, X-ray crystallography can provide the ultimate proof of the absolute structure. arkat-usa.org This integrated approach ensures a high degree of confidence in the assigned structure, which is essential for further research and application of these compounds.

Chemical Derivatization Strategies for Enhanced Spectroscopic Characterization of this compound and its Derivativesrsc.orggreyhoundchrom.comresearch-solution.commdpi.comencyclopedia.pub

Chemical derivatization is a pivotal technique employed to augment the analytical performance of spectroscopic methods for the structural elucidation of organic compounds. gcms.cz In the context of this compound and its derivatives, derivatization strategies primarily target the aldehyde functional group. The primary objectives of such derivatization are to enhance volatility for gas chromatography (GC), improve ionization efficiency for mass spectrometry (MS), and increase detection sensitivity. researchgate.netsigmaaldrich.comnih.gov

The aldehyde group in this compound can be converted into a less polar and more stable derivative, which is more amenable to GC-MS analysis. Common derivatization reactions for aldehydes include oximation, silylation, and acylation. researchgate.netd-nb.info For aromatic aldehydes such as this compound, oximation is a particularly effective strategy.

Derivatization Reagents and Reaction Conditionsrsc.orggreyhoundchrom.comresearch-solution.commdpi.comencyclopedia.pub

The selection of a derivatization reagent is contingent upon the analytical technique to be employed and the specific functional groups present in the analyte. For the aldehyde functionality of this compound, reagents that form stable derivatives under mild conditions are preferred to avoid degradation of the benzyloxy protecting groups.

Oximation Reagents:

One of the most effective and widely used derivatization reagents for carbonyl compounds, including aromatic aldehydes, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.com The resulting PFBHA-oxime derivatives are thermally stable and exhibit excellent electron-capturing properties, making them highly suitable for sensitive detection by GC with electron capture detection (GC-ECD) or GC-MS in negative chemical ionization (NCI) mode. sigmaaldrich.com

Silylation Reagents:

Silylation is a common derivatization technique for compounds possessing active hydrogens, such as hydroxyl or carboxylic acid groups. researchgate.netd-nb.info While the aldehyde group of this compound itself does not typically react with silylating agents, these reagents would be crucial for derivatizing any of its derivatives that contain hydroxyl functionalities, for instance, if one of the benzyloxy groups were to be selectively deprotected. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). d-nb.info It has been observed that for some aromatic aldehydes, such as vanillin, silylation with MSTFA does not lead to the formation of adducts at the aldehyde group.

The following table summarizes the key derivatization reagents and their typical reaction conditions applicable to this compound and its potential hydroxylated derivatives.

| Derivatization Reagent | Target Functional Group | Typical Reaction Conditions | Resulting Derivative | Analytical Enhancement |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Aldehyde | Reaction in a suitable solvent (e.g., pyridine (B92270), toluene) at room temperature or slightly elevated temperatures (e.g., 60-75°C) for 30-60 minutes. sigmaaldrich.com | PFBHA-oxime | Increased volatility and thermal stability, significantly enhanced sensitivity for GC-ECD and GC-MS (NCI). sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) | Hydroxyl (in derivatives) | Reaction in an aprotic solvent (e.g., pyridine, acetonitrile) at 60-80°C for 20-30 minutes. d-nb.info | Trimethylsilyl (B98337) (TMS) ether | Increased volatility, improved chromatographic peak shape, and thermal stability for GC-MS analysis. d-nb.info |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (in derivatives) | Similar to BSTFA, can be used for complete silylation. | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC-MS. |

Mechanisms of Derivatization Reactionsrsc.orggreyhoundchrom.com

The derivatization of this compound proceeds through well-established reaction mechanisms, primarily targeting the electrophilic carbon of the aldehyde group.

Mechanism of Oximation with PFBHA:

The reaction of this compound with PFBHA is a nucleophilic addition to the carbonyl group, followed by dehydration to form an oxime ether. nih.gov

Nucleophilic Attack: The nitrogen atom of the hydroxylamine (B1172632) group in PFBHA, being a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, a process often catalyzed by the acidic conditions provided by the hydrochloride salt of PFBHA or by the addition of a weak acid. This elimination step results in the formation of a stable C=N double bond, yielding the PFBHA-oxime of this compound.

The presence of the three bulky benzyloxy groups on the aromatic ring of this compound may exert some steric hindrance, potentially influencing the reaction rate, but the fundamental mechanism remains the same as for other aromatic aldehydes.

Mechanism of Silylation (for hydroxylated derivatives):

Should a derivative of this compound contain a hydroxyl group, silylation would proceed via a nucleophilic substitution reaction.

Activation of the Silylating Agent: In reagents like BSTFA or MSTFA, the silicon atom is electron-deficient and susceptible to nucleophilic attack. The presence of a catalyst like TMCS can further enhance the reactivity.

Nucleophilic Attack: The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating agent.

Leaving Group Departure: A leaving group, such as trifluoroacetamide (B147638) from BSTFA, departs, and a proton is lost from the original hydroxyl group, resulting in the formation of a stable trimethylsilyl (TMS) ether. researchgate.netd-nb.info This process effectively replaces the active hydrogen of the hydroxyl group with a non-polar TMS group.

Theoretical and Computational Investigations of 2,3,4 Tribenzyloxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For 2,3,4-Tribenzyloxybenzaldehyde, these calculations would typically be performed using a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

Key parameters derived from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atoms of the ether linkages and the carbonyl group would be expected to show negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Global reactivity descriptors, which provide a quantitative measure of reactivity, can also be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will behave in various chemical environments.

Table 1: Hypothetical Quantum Chemical Calculation Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability, reactivity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound, primarily due to the rotatable bonds of the three benzyloxy groups, can be explored using Molecular Dynamics (MD) simulations. bath.ac.uk MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. bath.ac.uk

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and solving Newton's equations of motion for all atoms in the system. ajrconline.org The simulation would be run for a sufficient duration (nanoseconds to microseconds) to ensure that the molecule has adequately sampled its accessible conformations. bath.ac.uk

Analysis of the MD trajectory would reveal the preferred dihedral angles of the C-O-C-C linkages of the benzyloxy groups and the orientation of the benzaldehyde (B42025) group relative to the central phenyl ring. This analysis helps in identifying the most stable, low-energy conformations of the molecule. Understanding the conformational preferences is crucial as it can significantly influence the molecule's biological activity and its interaction with other molecules. For instance, the accessibility of the aldehyde group for reaction could be sterically hindered in certain conformations.

Mechanistic Studies of Reactions Involving the Compound

Computational methods are frequently employed to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions. For example, in a reaction where the aldehyde group is reduced or oxidized, computational chemistry can be used to model the reaction pathway.

These studies often involve locating the transition state (TS) structure for each elementary step of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor governing the reaction rate. By mapping out the potential energy surface of the reaction, chemists can identify the most favorable reaction pathway and predict the stereochemical outcome of the reaction.

For instance, in the synthesis of this compound from 2,3,4-trihydroxybenzaldehyde (B138039) and benzyl (B1604629) bromide, computational modeling could be used to understand the role of the base (e.g., cesium carbonate) and the solvent in facilitating the nucleophilic substitution reaction. While no specific mechanistic studies for reactions involving this compound were found in the available literature, the principles of computational mechanistic investigation remain applicable.

Future Perspectives in the Academic Research of 2,3,4 Tribenzyloxybenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The preparation of 2,3,4-Tribenzyloxybenzaldehyde traditionally relies on the benzylation of the corresponding trihydroxybenzaldehyde. Future research will likely focus on developing more efficient and environmentally benign synthetic methodologies. Key areas of interest will include the use of green chemistry principles to minimize waste and energy consumption.

One promising avenue is the exploration of alternative benzylation agents and catalytic systems. While benzyl (B1604629) halides are commonly used, their lachrymatory nature and the generation of stoichiometric amounts of salt waste are drawbacks. Future investigations may explore the use of dibenzyl carbonate or benzyl alcohol in the presence of novel catalysts as greener alternatives. The development of reusable solid catalysts, such as functionalized resins or zeolites, could also streamline the synthesis and purification processes.

Furthermore, flow chemistry approaches are expected to play a significant role in the future synthesis of this compound. Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity. The integration of in-line purification techniques within a flow system could further enhance the efficiency of its production.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Benzylation | Reduced waste, safer reagents | Development of novel catalysts for use with dibenzyl carbonate or benzyl alcohol |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification | Design of robust and selective solid-supported catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors, integration of in-line purification |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The aldehyde functional group and the three benzyloxy substituents in this compound offer multiple sites for chemical transformations. Future research is expected to uncover novel reaction pathways and catalytic transformations involving this molecule.

Particular attention will likely be given to asymmetric catalysis to generate chiral molecules of interest for pharmaceutical and materials science applications. For instance, enantioselective additions to the aldehyde group, such as aldol (B89426), Henry, or cyanation reactions, could be explored using chiral catalysts. The bulky benzyloxy groups may exert significant steric influence, leading to unique stereochemical outcomes that warrant investigation.

Moreover, the C-H bonds on the aromatic ring and the benzylic positions of the protecting groups represent targets for modern C-H activation/functionalization reactions. Catalytic systems that can selectively functionalize these positions would open up new avenues for creating complex derivatives of this compound. This could include the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material. The development of transition-metal-catalyzed reactions will be instrumental in this area. mdpi.comelsevier.com

Expansion of its Utility in Diverse Chemical Scaffolds

Given its polysubstituted nature, this compound is a valuable building block for the synthesis of a wide range of complex chemical scaffolds. Future research will likely focus on expanding its applications in the synthesis of natural products, medicinal compounds, and functional materials.

The tribenzyloxy-substituted phenyl ring is a common motif in a variety of natural products, particularly flavonoids and other polyphenolic compounds. This compound can serve as a key intermediate in the total synthesis of these molecules, where the benzyl groups act as protecting groups that can be removed at a later stage. Future work will likely see the application of this aldehyde in the synthesis of novel analogues of biologically active natural products.

In medicinal chemistry, the development of new molecular scaffolds is crucial for drug discovery. mdpi.comnih.gov The structural framework of this compound can be elaborated into various heterocyclic systems, such as quinolines, quinazolines, and benzofurans, which are known to exhibit a broad spectrum of biological activities. mdpi.com Multicomponent reactions involving this aldehyde are also a promising area for the rapid generation of molecular diversity.

| Target Scaffold | Potential Application | Synthetic Strategy |

| Natural Products (e.g., Flavonoids) | Pharmaceuticals, Nutraceuticals | Total synthesis utilizing this compound as a key building block |

| Heterocyclic Systems | Drug Discovery | Cyclization reactions, multicomponent reactions |

| Functional Materials | Organic Electronics, Sensing | Polymerization, incorporation into larger conjugated systems |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is essential for its rational application in synthesis. Future research will increasingly rely on advanced spectroscopic and computational techniques to gain deeper insights into its chemical behavior.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR, will be crucial for the unambiguous characterization of this compound and its derivatives. These methods can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Other spectroscopic techniques, including Raman and fluorescence spectroscopy, may also be employed to probe its electronic properties and interactions with other molecules. azooptics.comjvktech.comunizar-csic.esspectroscopyonline.comresearchgate.net

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in elucidating reaction mechanisms and predicting the reactivity of this compound. nih.govnih.govrsc.orgamacad.org Theoretical calculations can be used to model transition states, calculate reaction energy profiles, and understand the electronic and steric effects of the benzyloxy groups on the reactivity of the aldehyde. arkat-usa.orgsemanticscholar.org This computational insight will be invaluable for the design of new reactions and the optimization of existing synthetic protocols. The integration of computational modeling with experimental studies will provide a powerful synergistic approach to advancing the chemistry of this versatile compound. nih.govmdpi.com

Q & A

Q. How can researchers validate synthetic intermediates using orthogonal cross-validation techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C), HRMS, and elemental analysis. For ambiguous signals, use 2D NMR (COSY, HSQC) or X-ray crystallography, as applied to 3,4-Dimethoxybenzaldehyde derivatives . Cross-check melting points with literature values (e.g., 55–59°C for 3-Benzyloxybenzaldehyde ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.